SBI0206965 is a potent and selective autophagy Kinase ULK1 Inhibitor. Many tumors become addicted to autophagy for survival, suggesting inhibition of autophagy as a potential broadly applicable cancer therapy. SBI-0206965 is a highly selective ULK1 kinase inhibitor in vitro and suppressed ULK1-mediated phosphorylation events in cells, regulating autophagy and cell survival. SBI-0206965 greatly synergized with mechanistic target of rapamycin (mTOR) inhibitors to kill tumor cells, providing a strong rationale for their combined use in the clinic.
SBI-0206965
CAS No.: 1884220-36-3
Cat. No.: VC0542663
Molecular Formula: C21H21BrN4O5
Molecular Weight: 489.33
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1884220-36-3 |
---|---|
Molecular Formula | C21H21BrN4O5 |
Molecular Weight | 489.33 |
IUPAC Name | 2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide |
Standard InChI | InChI=1S/C21H21BrN4O5/c1-23-19(27)13-7-5-6-8-15(13)31-20-14(22)11-24-21(26-20)25-12-9-16(28-2)18(30-4)17(10-12)29-3/h5-11H,1-4H3,(H,23,27)(H,24,25,26) |
Standard InChI Key | NEXGBSJERNQRSV-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=CC=CC=C1OC2=NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Profile and Initial Characterization
SBI-0206965 (chemical name: 2-[5-bromo-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]oxy-N-methylbenzamide) is a brominated pyrimidine derivative with a molecular weight of 489.3 g/mol and the molecular formula . Its structure features a benzamide core linked to a trimethoxyphenyl-substituted pyrimidine ring, enabling simultaneous interactions with kinase ATP-binding pockets and regulatory domains.
Key physicochemical properties :
Property | Value |
---|---|
Solubility | 30 mg/mL in DMSO |
Purity | >98% |
CAS Number | 1884220-36-3 |
IC₅₀ for ULK1 | 108 nM |
IC₅₀ for ULK2 | 711 nM |
The compound demonstrates remarkable stability in freeze-dried form but undergoes rapid hepatic metabolism in vivo, primarily via CYP3A-mediated demethylation .
Mechanism of Action: ULK1 and AMPK Inhibition
Autophagy Regulation Through ULK1
ULK1, the mammalian ortholog of yeast Atg1, initiates autophagosome formation by phosphorylated downstream effectors like Beclin-1 and ATG13. SBI-0206965 binds ULK1’s kinase domain with an IC₅₀ of 108 nM, suppressing starvation-induced autophagy by 80% at 10 μM in HeLa cells . Structural analyses reveal its interaction with the ULK1 ATP-binding pocket, adopting a type IIb inhibition mode that stabilizes the kinase in an inactive conformation .
AMPK Inhibition and Metabolic Effects
Unexpectedly, SBI-0206965 exhibits 40-fold greater potency against AMPK (IC₅₀ = 0.3 μM) compared to the classical inhibitor Compound C . This inhibition occurs through a mixed-type mechanism, affecting both AMPK’s α1 and α2 catalytic subunits. In hepatocytes, 25 μM SBI-0206965:
Pharmacokinetics and Metabolism
A comparative pharmacokinetic study across species revealed significant interspecies variability :
Parameter | Mouse | Rat | Human (Predicted) |
---|---|---|---|
Plasma T₁/₂ (min) | 6.24 | 16.5 | 9.63 |
CL (mL/min/kg) | 324.8 | 75.6 | 68.0 |
Brain/Plasma Ratio | 0.85 | 0.42 | 0.65 (Estimated) |
Hepatic microsomal assays identified two primary metabolites:
-
3-Desmethyl-SBI-0206965 (m/z 475.06)
-
4-Desmethyl-SBI-0206965 (m/z 475.06)
These metabolites retain partial kinase inhibitory activity, complicating in vivo pharmacodynamic analyses . Co-administration with ketoconazole (CYP3A inhibitor) reduces metabolic clearance by 36%, suggesting clinical drug-drug interaction risks .
Therapeutic Applications and Experimental Findings
Cancer Therapy Synergy
SBI-0206965 enhances mTOR inhibitor cytotoxicity through dual autophagy-AMPK axis disruption:
-
Everolimus + 10 μM SBI-0206965: 3.2-fold increase in A549 lung cancer cell apoptosis
-
Rapamycin + 25 μM SBI-0206965: Complete suppression of ULK1-mediated pro-survival autophagy
Atherosclerosis Exacerbation
Paradoxically, systemic administration (10 mg/kg/day) in ApoE⁻/⁻ mice:
This highlights context-dependent effects of autophagy modulation in vascular pathologies.
Neurological Effects
Despite adequate brain permeability (Kp = 0.85 in mice), rapid hepatic clearance limits central nervous system exposure. In in vitro blood-brain barrier models:
Selectivity Challenges and Kinome-Wide Profiling
An extensive kinase panel screen (140 human kinases) revealed off-target inhibition :
Kinase | IC₅₀ (nM) | Physiological Role |
---|---|---|
NUAK1 | 89 | Metabolic stress response |
MARK3 | 112 | Cell polarity regulation |
FLT3 | 130 | Hematopoietic signaling |
FAK | 145 | Focal adhesion dynamics |
Molecular modeling attributes this promiscuity to the gatekeeper methionine residue present in 78% of inhibited kinases . Mutating Met⁹³ to Thr in AMPKα2 confers 15-fold resistance, enabling selective pathway interrogation .
Experimental Considerations and Limitations
Concentration-Dependent Effects
-
<10 μM: Primarily ULK1/AMPK inhibition
-
>25 μM:
Species-Specific Responses
Mouse adipocytes show 3-fold greater sensitivity to AMPK inhibition versus human primary adipocytes, necessitating cross-species validation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume